molecular formula C8H10ClNO B12974099 2-(2-Chloroethyl)-5-methoxypyridine

2-(2-Chloroethyl)-5-methoxypyridine

Cat. No.: B12974099
M. Wt: 171.62 g/mol
InChI Key: IERPGPQBIPHPFC-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This compound is characterized by the presence of a chloroethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methoxypyridine can be achieved through several methods. One common method involves the reaction of 5-methoxypyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-(2-azidoethyl)-5-methoxypyridine, 2-(2-thiocyanatoethyl)-5-methoxypyridine, and 2-(2-methoxyethyl)-5-methoxypyridine.

    Oxidation Reactions: Products include 2-(2-chloroethyl)-5-formylpyridine and 2-(2-chloroethyl)-5-carboxypyridine.

    Reduction Reactions: Products include 2-(2-chloroethyl)-5-methoxypiperidine.

Scientific Research Applications

2-(2-Chloroethyl)-5-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methoxypyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl methyl ether: Similar in structure but lacks the pyridine ring.

    Tris(2-chloroethyl) phosphate: Contains multiple chloroethyl groups but is used primarily as a flame retardant.

    2-(2-Chloroethyl)pyridine: Lacks the methoxy group, making it less lipophilic

Uniqueness

2-(2-Chloroethyl)-5-methoxypyridine is unique due to the presence of both the chloroethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(2-chloroethyl)-5-methoxypyridine

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5H2,1H3

InChI Key

IERPGPQBIPHPFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)CCCl

Origin of Product

United States

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